molecular formula C5H7NO3 B8064153 (3R)-2-oxopyrrolidine-3-carboxylicacid

(3R)-2-oxopyrrolidine-3-carboxylicacid

Cat. No.: B8064153
M. Wt: 129.11 g/mol
InChI Key: HPQCENXKIPSQSA-GSVOUGTGSA-N
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Description

(3R)-2-Oxopyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered lactam ring with a carboxylic acid substituent at the 3-position and a ketone group at the 2-position. The (3R) stereochemistry confers distinct physicochemical and biological properties compared to its enantiomers or analogs. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design for targeting enzymes or receptors .

Synthetic routes to such compounds often involve cycloaddition reactions or functionalization of preformed pyrrolidine scaffolds. For instance, (2S,3R)-3-(4-chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid (compound 102) was synthesized via hydrogenation and acid-catalyzed deprotection, yielding a 65% isolated purity with a melting point of 191°C and confirmed stereochemistry via NMR .

Properties

IUPAC Name

(3R)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQCENXKIPSQSA-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis from Pyrrolidine: One common method involves the oxidation of pyrrolidine to introduce the ketone functionality. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to prevent over-oxidation.

    Asymmetric Synthesis: Enantioselective synthesis can be performed using chiral catalysts or auxiliaries to ensure the desired (3R)-configuration. For example, asymmetric hydrogenation of a suitable precursor using a chiral rhodium or ruthenium catalyst can yield (3R)-2-oxopyrrolidine-3-carboxylic acid with high enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of (3R)-2-oxopyrrolidine-3-carboxylic acid often involves large-scale oxidation reactions using environmentally friendly oxidants and catalysts. Continuous flow reactors may be employed to enhance efficiency and control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives, although care must be taken to avoid breaking the pyrrolidine ring.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of (3R)-3-hydroxypyrrolidine-2-carboxylic acid.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents include alcohols (for esterification) and amines (for amidation).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Chiral rhodium or ruthenium complexes for asymmetric synthesis

Major Products

    (3R)-3-hydroxypyrrolidine-2-carboxylic acid: Formed by reduction of the ketone group.

    Esters and Amides: Formed by substitution reactions involving the carboxylic acid group.

Scientific Research Applications

Chemistry

In organic synthesis, (3R)-2-oxopyrrolidine-3-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its derivatives are often explored for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, (3R)-2-oxopyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

The compound finds applications in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty materials.

Mechanism of Action

The biological activity of (3R)-2-oxopyrrolidine-3-carboxylic acid and its derivatives often involves interaction with specific enzymes or receptors. The ketone and carboxylic acid functionalities allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of (3R)-2-oxopyrrolidine-3-carboxylic acid and related analogs:

Compound Name Substituents/R-Groups Melting Point (°C) Biological Activity Key References
(3R)-2-Oxopyrrolidine-3-carboxylic acid R = H (chiral center at C3) Not reported Not explicitly stated
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid R = 5-chloro-2-hydroxyphenyl Not reported Antioxidative properties
1-Isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid R = isobutyl, phenyl 120.6–122.7 Not reported
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid R = 4-chlorophenyl Not reported Antimicrobial (implied by SAR)
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid R = 4-chlorophenyl (C2, C3 chiral) 191 Not reported

Key Observations :

  • Conversely, hydroxyl or carboxylic acid groups (e.g., compound in ) increase polarity, favoring solubility in aqueous environments.
  • Stereochemistry : The (3R) configuration in the target compound contrasts with (2S,3R) diastereomers (e.g., compound 102 ), which exhibit distinct NMR chemical shifts and melting points due to altered crystal packing .
  • Biological Activity : Antioxidative properties in correlate with electron-donating substituents (e.g., hydroxyl groups), while antimicrobial activity in may arise from halogenated aromatic rings disrupting microbial membranes.
Spectroscopic and Analytical Data
  • NMR Trends : Protons adjacent to electron-withdrawing groups (e.g., ketones) exhibit downfield shifts. For example, the 1H-NMR of 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid shows aromatic protons at δ 7.55–7.38 and lactam protons at δ 3.90–2.44 .
  • Mass Spectrometry : Consistent molecular ion peaks (e.g., [M+H]+ = 466 in , [M−H]− = 260.32 in ) confirm molecular weights and functional group stability.

Q & A

Basic: What spectroscopic methods are essential for confirming the structure and stereochemistry of (3R)-2-oxopyrrolidine-3-carboxylic acid?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. 1H and 13C NMR can identify proton environments and carbon frameworks, while 2D NMR (e.g., COSY, HSQC) resolves connectivity and stereochemistry. For example, diastereoselective synthesis of related pyrrolidine derivatives (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) relies on NMR to verify stereochemical outcomes . X-ray crystallography using programs like SHELX refines crystal structures, resolving absolute configurations .

Advanced: How can diastereoselectivity be achieved in synthesizing (3R)-2-oxopyrrolidine-3-carboxylic acid derivatives?

Methodological Answer:
Diastereoselective synthesis can be achieved via neutralization of diastereohomogeneous precursors . For instance, dimethyl (2R*,3R*)-3-arylglutamate hydrochlorides undergo controlled neutralization to yield stereospecific pyrrolidine derivatives. Reaction optimization (e.g., solvent polarity, temperature) minimizes racemization and enhances diastereomeric excess .

Basic: What are common synthetic routes for (3R)-2-oxopyrrolidine-3-carboxylic acid?

Methodological Answer:
A key route involves cyclization of glutamate derivatives or ring-closing metathesis . For example, diastereohomogeneous dimethyl glutamate hydrochlorides are neutralized to form 5-oxopyrrolidine carboxylates, followed by hydrolysis to yield the carboxylic acid . Enzymatic methods (e.g., reductases) may also generate chiral intermediates .

Advanced: How can contradictions between experimental and theoretical NMR data be resolved?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or dynamic processes . To resolve these:

Compare experimental spectra with literature data for analogous compounds.

Perform variable-temperature NMR to identify dynamic equilibria.

Use density functional theory (DFT) calculations to predict chemical shifts and verify assignments .

Basic: What role does X-ray crystallography play in studying this compound?

Methodological Answer:
X-ray crystallography provides absolute configuration and bond-length precision . The SHELX suite refines crystallographic data, resolving ambiguities in stereochemistry. For example, SHELXL refines small-molecule structures, while SHELXS solves phase problems .

Advanced: What strategies optimize reaction conditions for enantiomerically pure (3R)-configured derivatives?

Methodological Answer:
Optimization involves:

Chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.

Catalytic asymmetric synthesis (e.g., organocatalysts or metal complexes).

Kinetic resolution via enzymes (e.g., lipases) to separate enantiomers .

Basic: How is high-resolution mass spectrometry (HRMS) applied to this compound?

Methodological Answer:
HRMS determines the exact molecular mass (e.g., 143.0582 g/mol for C₆H₉NO₃). Electrospray ionization (ESI) and time-of-flight (TOF) analyzers achieve ppm-level accuracy, distinguishing isobaric species and verifying synthetic products .

Advanced: How are solubility challenges addressed during crystallization?

Methodological Answer:

Co-solvent systems (e.g., water-ethanol mixtures) enhance solubility.

Seeding techniques with pre-formed crystals promote nucleation.

Temperature gradients during slow evaporation improve crystal quality .

Basic: What are potential applications in pharmaceutical research?

Methodological Answer:
This compound serves as a precursor for bioactive molecules . For example, pyrrolidine derivatives are explored as enzyme inhibitors (e.g., PYCR1 in proline metabolism) or chiral building blocks for antibiotics .

Advanced: How do computational methods aid in stereochemical analysis?

Methodological Answer:
Molecular docking and DFT calculations predict binding conformations and stability of stereoisomers. Software like Gaussian or ORCA models transition states, guiding synthetic routes to favor the (3R)-configuration .

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